Arg-gly-phe-phe-NH2
CAS No.: 34367-74-3
Cat. No.: VC3914812
Molecular Formula: C26H36N8O4
Molecular Weight: 524.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34367-74-3 |
|---|---|
| Molecular Formula | C26H36N8O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |
| Standard InChI | InChI=1S/C26H36N8O4/c27-19(12-7-13-31-26(29)30)24(37)32-16-22(35)33-21(15-18-10-5-2-6-11-18)25(38)34-20(23(28)36)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H2,28,36)(H,32,37)(H,33,35)(H,34,38)(H4,29,30,31)/t19-,20-,21-/m0/s1 |
| Standard InChI Key | MDPUTUWGOHLTAU-ACRUOGEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Introduction
Chemical Structure and Properties
Arg-Gly-Phe-Phe-NH2 (CAS: 34367-74-3) is a linear tetrapeptide with the sequence L-arginyl-glycyl-L-phenylalanyl-L-phenylalaninamide. Its molecular formula is C₂₆H₃₆N₈O₄, and it has a molecular weight of 524.6 g/mol. Key structural features include:
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N-terminal arginine: Contributes basicity via its guanidinium group.
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Central glycine: Enhances conformational flexibility.
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C-terminal phenylalanine amide: Stabilizes the peptide against enzymatic degradation .
Physicochemical Properties:
| Property | Value |
|---|---|
| LogP | 0.30 (predicted) |
| PSA (Polar Surface Area) | 221 Ų |
| Solubility | Soluble in aqueous buffers |
The amidation at the C-terminus is critical for receptor binding, as unmodified carboxyl groups often reduce bioactivity .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
RGFF-NH2 is synthesized via SPPS using Fmoc/t-Bu chemistry :
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Resin Loading: Fmoc-Phe-Wang resin is employed.
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Deprotection: Piperidine (20% in DMF) removes Fmoc groups.
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Coupling: HBTU/DIPEA activates amino acids for sequential addition.
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Cleavage: TFA/water/TIS (95:2.5:2.5) liberates the peptide from the resin.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
Key Challenges:
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Aggregation: Phenylalanine-rich sequences risk aggregation during synthesis, necessitating optimized coupling times .
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Amidation: On-resin amidation using NH₄Cl ensures C-terminal modification .
Analytical Validation
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Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 525.3 .
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Amino Acid Analysis: Hydrolysis (6M HCl, 110°C, 24h) validates stoichiometry .
Biological Activity and Mechanisms
Insulin-Mimetic Effects
RGFF-NH2 replicates insulin’s hypoglycemic activity at 65% potency in vivo. Notably, it enhances glucose uptake in adipocytes without binding insulin receptors, suggesting a post-receptor mechanism .
Comparative Activity:
| Compound | Receptor Binding Affinity | Hypoglycemic Activity |
|---|---|---|
| Native Insulin | 100% | 100% |
| RGFF-NH2 | 120%* | 65% |
| Despentapeptide Insulin | 150%* | 70% |
| *Relative to insulin; data from receptor assays . |
Neuropeptide Signaling
RGFF-NH2 shares homology with RFamide peptides (e.g., Antho-RFamide), which modulate neuromuscular synapses in cnidarians . In mammals, it interacts with Mas-related G-protein-coupled receptors (MrgC11), inducing calcium flux at EC₅₀ = 0.3 µM .
Species-Specific Effects:
Pharmacological Research
Peptidomimetic Derivatives
To improve metabolic stability, guanidino-modified analogs (e.g., 4-guanidinomethyl-L-proline) were synthesized. These derivatives retain MrgC11 activity but show no cross-reactivity with human MrgX1 :
Activity Profile of Analog 16:
| Receptor | pEC₅₀ (Potency) | Efficacy (% vs. BAM8-22) |
|---|---|---|
| MrgC11 | 6.3 | 95% |
| MrgC | <5.7 | <10% |
Applications and Future Directions
Research Tools
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Receptor Studies: Used to map insulin and Mrg receptor signaling pathways .
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Drug Delivery: Conjugated to nanoparticles for targeted glucose-lowering therapies.
Clinical Considerations
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Stability: RGFF-NH2’s in vivo half-life (~15 min) necessitates formulation improvements.
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Toxicity: No cytotoxicity reported in HEK293 cells at ≤100 µM .
Future Work:
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Develop D-amino acid substitutions to enhance proteolytic resistance.
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Explore fusion proteins for sustained release in diabetes models.
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